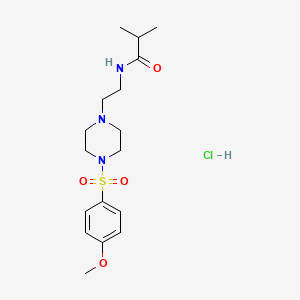
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3O4S and its molecular weight is 405.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It exhibits significant biological activity, particularly in the modulation of neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C22H30ClN3O5S
- Molecular Weight : 484.0 g/mol
- CAS Number : 1185051-51-7
The compound features a piperazine ring, a sulfonyl group, and an isobutyramide moiety, which contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H30ClN3O5S |
| Molecular Weight | 484.0 g/mol |
| CAS Number | 1185051-51-7 |
The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic neurotransmission is crucial for cognitive functions and memory processes.
Interaction with Neurotransmitter Systems
Compounds containing piperazine structures are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the sulfonyl group may enhance binding affinity and selectivity towards these biological targets, potentially modulating their functions effectively.
Therapeutic Potential
Given its ability to modulate neurotransmitter systems, this compound shows promise in treating various neurological disorders such as:
- Alzheimer's Disease : By enhancing cholinergic activity.
- Depression and Anxiety Disorders : Through modulation of serotonin pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of similar piperazine derivatives. For instance:
-
Study on Acetylcholinesterase Inhibition :
- Researchers demonstrated that compounds with similar structures inhibited acetylcholinesterase effectively, leading to improved cognitive performance in animal models.
- Neurotransmitter Modulation :
- Antitumor Activity :
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)25(22,23)16-6-4-15(24-3)5-7-16;/h4-7,14H,8-13H2,1-3H3,(H,18,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTPGTOPCNLMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













